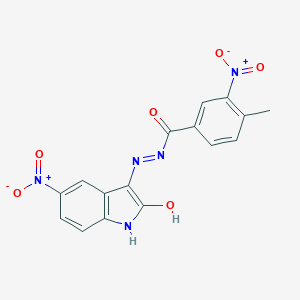

(Z)-4-methyl-3-nitro-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

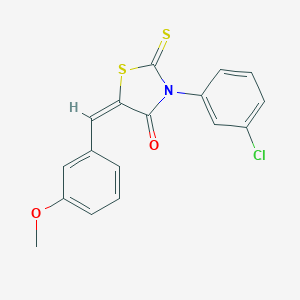

“(Z)-4-methyl-3-nitro-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide” is likely a complex chemical compound. Its structure suggests that it belongs to the class of compounds known as indole derivatives . Indole derivatives are important in diverse scientific research, with applications ranging from medicinal chemistry to materials science.

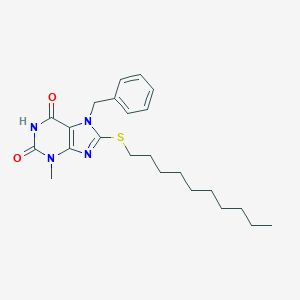

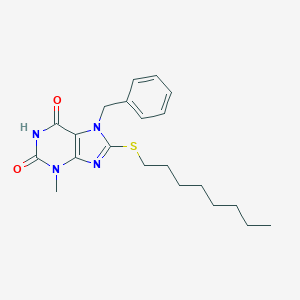

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains an indole core (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), substituted with various functional groups .

Wissenschaftliche Forschungsanwendungen

(Z)-4-methyl-3-nitro-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide has been extensively studied for its potential therapeutic applications. It has been found to possess antimicrobial, anticancer, and anti-inflammatory activities. This compound has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been found to exhibit potent antibacterial and antifungal activities against a wide range of microorganisms.

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Some indole derivatives have been found to inhibit hiv-1 replication by a multitarget mechanism of action . It’s possible that (Z)-4-methyl-3-nitro-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide may interact with its targets in a similar manner, leading to changes in the function of these targets.

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways . For example, some indole derivatives have been reported to have antiviral activity, suggesting that they may affect viral replication pathways .

Result of Action

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have a variety of effects at the molecular and cellular level.

Vorteile Und Einschränkungen Für Laborexperimente

(Z)-4-methyl-3-nitro-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. This compound has been found to exhibit potent biological activities at relatively low concentrations, making it a useful tool for studying various cellular processes. However, this compound also has some limitations. It has poor solubility in water, which can limit its use in certain experiments. This compound can also exhibit cytotoxic effects at high concentrations, which can complicate its use in cell-based assays.

Zukünftige Richtungen

For research on (Z)-4-methyl-3-nitro-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide include:

1. Investigation of the mechanism of action of this compound at the molecular level.

2. Evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in animal models.

3. Development of this compound derivatives with improved solubility and bioavailability.

4. Examination of the potential of this compound as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and infectious diseases.

Conclusion:

This compound is a synthetic compound that has shown promising biological activities in preclinical studies. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory activities. This compound has several advantages for lab experiments, including its stability and potency. However, it also has some limitations, such as poor solubility in water and cytotoxic effects at high concentrations. Further research is needed to explore the full therapeutic potential of this compound and to develop new drugs based on this compound.

Synthesemethoden

(Z)-4-methyl-3-nitro-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide can be synthesized by the condensation reaction between 4-methyl-3-nitrobenzoic acid hydrazide and 5-nitro-2-oxoindoline-3-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is purified by recrystallization to obtain pure this compound.

Eigenschaften

IUPAC Name |

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-4-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O6/c1-8-2-3-9(6-13(8)21(26)27)15(22)19-18-14-11-7-10(20(24)25)4-5-12(11)17-16(14)23/h2-7,17,23H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXGYHQJHOOTKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone](/img/structure/B403573.png)